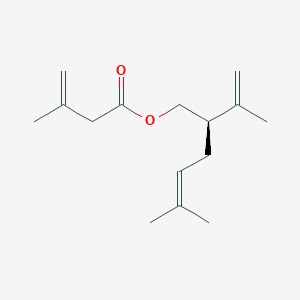
(R)-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the hex-4-en-1-yl chain: This can be achieved through a series of reactions including alkylation and reduction.
Introduction of the prop-1-en-2-yl group: This step may involve the use of Grignard reagents or other organometallic compounds.
Esterification: The final step involves the esterification of the intermediate with 3-methylbut-3-enoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted esters or alcohols.
Scientific Research Applications
®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbut-3-enoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] 3-methylbut-3-enoate |
InChI |
InChI=1S/C15H24O2/c1-11(2)7-8-14(13(5)6)10-17-15(16)9-12(3)4/h7,14H,3,5,8-10H2,1-2,4,6H3/t14-/m0/s1 |
InChI Key |
WYWNGFBLJJWITG-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=CC[C@@H](COC(=O)CC(=C)C)C(=C)C)C |
Canonical SMILES |
CC(=CCC(COC(=O)CC(=C)C)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















